L-组氨酸,苯甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

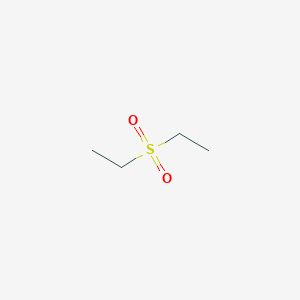

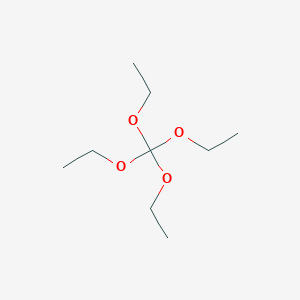

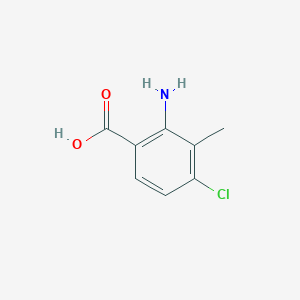

L-Histidine, phenylmethyl ester's synthesis, involves esterification processes that attach a phenylmethyl group to the carboxyl end of L-Histidine. This modification can alter the compound's reactivity, making it a versatile building block in peptide synthesis and organic chemistry. In the context of histidine derivatives, research has focused on developing efficient synthesis methods that retain the amino acid's chirality while introducing new functional groups (Grozinger et al., 1993).

Molecular Structure Analysis

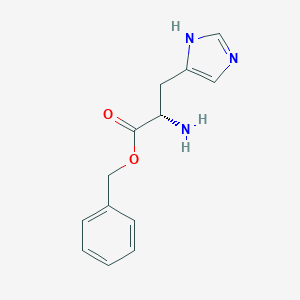

The molecular structure of L-Histidine, phenylmethyl ester, like its parent amino acid, features an imidazole ring, which plays a critical role in its chemical behavior. The phenylmethyl ester group affects the molecule's overall polarity and solubility, potentially influencing its interaction with biological molecules. Studies on related histidine compounds have explored how modifications impact the amino acid's structure and properties, shedding light on the structural dynamics of such derivatives (Li & Hong, 2011).

科学研究应用

组氨酸对代谢的影响

组氨酸的代谢作用:组氨酸补充剂因其在各种疾病中的潜在治疗作用而受到探索。它用于移植和心脏手术中的组织保护,并作为补充剂来增强肌肉性能。组氨酸的施用可能会影响氨水平和几种氨基酸,包括丙氨酸、谷氨酰胺和谷氨酸,同时降低甘氨酸和支链氨基酸的水平。这些变化表明,组氨酸补充剂可能对肝损伤患者和希望提高肌肉肌肽含量的人产生影响 (Holeček,2020).

疾病和健康中的组氨酸

组氨酸在人体健康和疾病中的作用:组氨酸的生理作用包括作为质子缓冲液、金属离子螯合剂和活性氧清除剂等。组氨酸水平的波动会影响身体机能,其缺乏与帕金森病和精神分裂症等心理健康问题有关。组氨酸也被认为具有治疗精神分裂症的潜力 (Alazawi 等,2022).

组氨酸和肾脏疾病

肌肽和肾脏疾病:肌肽是 β-丙氨酰-L-组氨酸的二肽,由于其抗炎、抗纤维化和抗氧化特性,在治疗和预防各种肾脏疾病方面显示出前景。研究表明,肌肽在慢性肾脏疾病的治疗和预防中具有潜力,突出了进一步研究其治疗应用的必要性 (Kiliś-Pstrusińska,2020).

组氨酸对胃部健康的影响

组氨酸脱羧酶和胃部健康:组氨酸脱羧酶抑制剂显示出预防胃溃疡的潜力,研究表明它们对由各种因素引起的溃疡有效。这强调了开发安全有效的抗溃疡药物的新方法,强调了组氨酸在胃酸生成中的调节作用 (Parmar 等,1984).

作用机制

Target of Action

L-Histidine, phenylmethyl ester, is a derivative of the amino acid histidine. The primary target of this compound is the enzyme histidine decarboxylase (HDC) . HDC is responsible for the conversion of histidine to histamine, a critical mediator of various physiological functions such as gastric acid secretion, neurotransmission, and immune response .

Mode of Action

The compound interacts with its target, HDC, by serving as a substrate for the enzyme . The decarboxylation of L-Histidine, phenylmethyl ester by HDC leads to the production of histamine . This interaction results in the modulation of histamine levels within the body, influencing various histamine-dependent physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by L-Histidine, phenylmethyl ester is the histidine-histamine metabolic pathway . In this pathway, histidine is converted to histamine by the action of HDC. Histamine then exerts its effects by binding to its four different G-protein-coupled receptors located in various parts of the body . The downstream effects of this pathway include the regulation of gastric acid secretion, neurotransmission, and immune response .

Pharmacokinetics

Histidine is known to be well-absorbed and distributed throughout the body, metabolized primarily by HDC, and excreted in the urine .

Result of Action

The action of L-Histidine, phenylmethyl ester results in the production of histamine, which has various molecular and cellular effects. Histamine is known to cause vasodilation, increased vascular permeability, and smooth muscle contraction . It also plays a role in neurotransmission and immune response .

Action Environment

The action of L-Histidine, phenylmethyl ester can be influenced by various environmental factors. For instance, the pH level can affect the protonation state of histidine and thus its interaction with HDC . Additionally, factors such as temperature and ionic strength can influence the stability and efficacy of the compound .

安全和危害

未来方向

L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Further studies are needed to elucidate the effects of HIS supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .

属性

IUPAC Name |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIQMEOYYYWDKF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Histidine, phenylmethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)

![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)